molecular formula C23H23ClN4O4S B2384845 7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-77-5

7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2384845
CAS RN: 688054-77-5
M. Wt: 486.97
InChI Key: XYFQYUZQZYQLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3)

The compound has been investigated as an inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme involved in steroid metabolism. AKR1C3 plays a role in hormone-related cancers, and inhibiting it could have therapeutic implications . Researchers have explored its crystal structure and demonstrated its potency against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with MIC values as low as 16 μg/mL, making it 16-fold more potent than ciprofloxacin .

Antimicrobial Properties

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Notably, a derivative with a 4-(benzoyl)carbopiperazin-1-yl group showed promising growth inhibition against CRPA, while maintaining potency against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests potential applications in combating antibiotic-resistant pathogens.

Fluoroquinolone Derivatives

The compound belongs to the fluoroquinolone class, which is widely used as synthetic antimicrobial agents. Researchers have modified the fluoroquinolone framework to enhance potency and efficacy against both Gram-negative and Gram-positive bacteria . Its activity against ciprofloxacin-resistant strains highlights its relevance in addressing drug-resistant infections.

Cytoskeleton Dynamics and Cancer Cell Migration Inhibition

Another study explored the inhibitory effect of a related compound (8d) on A549 cell migration and invasion. The compound decreased the migration and invasion potential of A549 cells in a dose-dependent manner, suggesting potential applications in cancer research .

1,2,4-Triazole Derivatives

The compound’s structure has been modified to create 1,2,4-triazole derivatives. Changes in the position of functional groups did not significantly affect antimicrobial activity, indicating its versatility in drug design .

1,3,4-Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. These derivatives may have applications in antimicrobial research .

properties

IUPAC Name

7-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFQYUZQZYQLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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